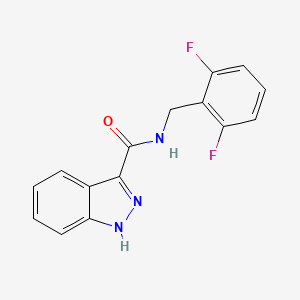
N-(2,6-difluorobenzyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-difluorobenzyl)-1H-indazole-3-carboxamide, also known as DFHBI, is a fluorescent probe that has gained popularity in scientific research due to its unique properties. It is a small molecule that is capable of binding to RNA aptamers and is commonly used in the field of RNA research.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of Heterocyclic Drug Molecules
This compound serves as a directing group in RhIII-catalyzed ortho-C(sp²)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This process is crucial for synthesizing heterocyclic drug molecules, which are a significant focus in medicinal chemistry due to their potential therapeutic applications.
Anti-inflammatory Agents
Indazole derivatives, including those with the N-[(2,6-difluorophenyl)methyl] substitution, have been studied for their anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory conditions.
Antimicrobial Activity
The indazole core is known for its antimicrobial activity. Modifications like the N-[(2,6-difluorophenyl)methyl] group could enhance this property, leading to the development of new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .
Cancer Research: COX-2 Inhibition
Some indazole derivatives are investigated for their ability to inhibit cyclo-oxygenase-2 (COX-2), an enzyme linked to inflammation and cancer . By modulating this pathway, these compounds might be used in cancer prevention or as a part of combination therapy for cancer treatment.
Neurological Disorders: Sodium-Ion Channel Antagonism
The compound has been used as a precursor in the synthesis of Rufinamide, a sodium-ion channel antagonist . Rufinamide is marketed for the treatment of seizures associated with Lennox-Gastaut syndrome, highlighting the compound’s importance in developing neurological disorder treatments.
Kinase Inhibition: Potential Cancer Therapeutics
Indazole derivatives are being explored as inhibitors of pan-Pim kinases, which play a role in the survival and growth of cancer cells . The N-[(2,6-difluorophenyl)methyl] group could contribute to the affinity and selectivity of these inhibitors, making them promising candidates for cancer therapy.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The specifics of these interactions and the resulting changes would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The effects would likely depend on the compound’s targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-11-5-3-6-12(17)10(11)8-18-15(21)14-9-4-1-2-7-13(9)19-20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPBKNBKGMKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorobenzyl)-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)
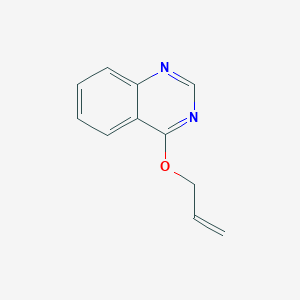
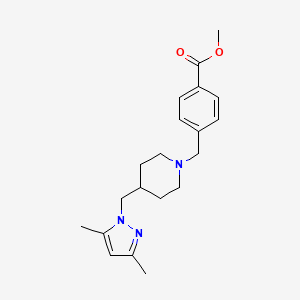
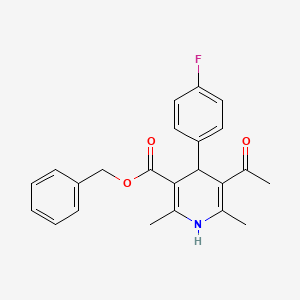
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
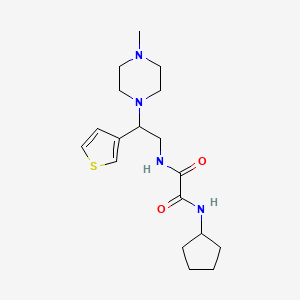
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/no-structure.png)
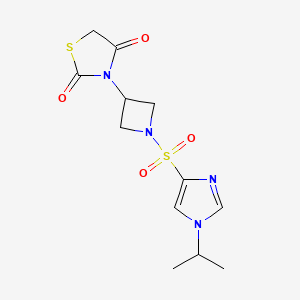
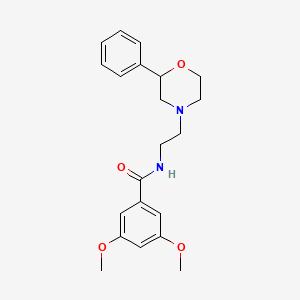
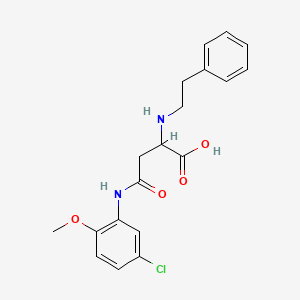


![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)
